3-Tert-butyl-4-cyclopropoxy-2-methylpyridine
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Overview
Description
3-Tert-butyl-4-cyclopropoxy-2-methylpyridine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-2-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclopropylation of phenols and azaheterocycles using potassium cyclopropyl trifluoroborate as a reagent . This reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant. The reaction conditions are mild and operationally convenient, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of scalable and efficient catalytic processes, such as the Chan-Lam cyclopropylation reaction, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-Tert-butyl-4-cyclopropoxy-2-methylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: This compound is similar in structure but lacks the cyclopropoxy group.
3-Tert-butyl-4-cyclopropoxy-5-methylpyridine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-Tert-butyl-4-cyclopropoxy-2-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and chemical transformations.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C13H19NO/c1-9-12(13(2,3)4)11(7-8-14-9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
FLJXCSPONNAOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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